N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide is an organic compound characterized by a complex molecular structure. This compound, distinguished by its chlorinated and trifluoromethylated moieties, often finds application in various scientific disciplines due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide typically involves several steps:
Starting Materials: : The process usually begins with commercially available starting materials such as 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.
Reagents: : Key reagents may include palladium catalysts, base like potassium carbonate, and organic solvents like dimethylformamide (DMF).
Reaction Conditions: : The synthesis might involve heating, typically under inert atmosphere conditions to prevent oxidation or degradation of sensitive intermediates.
Industrial Production Methods: Industrial-scale production may utilize continuous flow techniques to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions: N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions:
Oxidation: : This can be achieved using oxidizing agents like potassium permanganate.
Reduction: : Reduction can be carried out using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions often utilize reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: : Results in the formation of carboxylic acid derivatives.
Reduction: : Yields reduced forms of the aromatic rings.
Substitution: : Produces methoxylated derivatives of the original compound.
Scientific Research Applications
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, such as potential antimicrobial or anticancer activities.
Industry: : Utilized in the development of specialized coatings and materials with enhanced chemical resistance.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action often involves its interaction with specific enzymes or receptor sites, potentially inhibiting or activating pathways in cellular processes. Its structure allows it to bind with high affinity to certain biological targets, which can modulate biochemical pathways.
Comparison with Similar Compounds
Comparison and Uniqueness: Similar compounds often include other substituted imidazo[1,2-a]pyridines and pyrrole carboxamides. the trifluoromethyl and chloro substitutions in N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide confer unique properties such as enhanced metabolic stability and binding affinity.
List of Similar Compounds
N-{3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.
N-{3-[6-Chloroimidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.
N-{3-[8-Methylimidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.
Properties
IUPAC Name |
N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O/c1-27-7-3-6-17(27)19(29)25-14-5-2-4-12(8-14)16-11-28-10-13(20(22,23)24)9-15(21)18(28)26-16/h2-11H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUGGIQTLZBABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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